Atevirdine
Atevirdine
Atevirdine has been used in trials studying the treatment of HIV Infections.
Atevirdine is a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Atevirdine is a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Brand Name:
Vulcanchem
CAS No.:
136816-75-6
VCID:
VC0519659
InChI:
InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3
SMILES:
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
Molecular Formula:
C21H25N5O2
Molecular Weight:
379.5 g/mol
Atevirdine
CAS No.: 136816-75-6
Inhibitors
VCID: VC0519659
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Atevirdine has been used in trials studying the treatment of HIV Infections. Atevirdine is a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains. |
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CAS No. | 136816-75-6 |
Product Name | Atevirdine |
Molecular Formula | C21H25N5O2 |
Molecular Weight | 379.5 g/mol |
IUPAC Name | [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone |
Standard InChI | InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3 |
Standard InChIKey | UCPOMLWZWRTIAA-UHFFFAOYSA-N |
SMILES | CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC |
Canonical SMILES | CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | atevirdine atevirdine mesylate U 87201 U 87201E U-87201 U-87201E |
Reference | 1: Chang M, Sood VK, Wilson GJ, Kloosterman DA, Sanders PE, Schuette MR, Judy RW, Voorman RL, Maio SM, Slatter JG. Absorption, distribution, metabolism, and excretion of atevirdine in the rat. Drug Metab Dispos. 1998 Oct;26(10):1008-18. PubMed PMID: 9763407. 2: Been-Tiktak AM, Williams I, Vrehen HM, Richens J, Aldam D, van Loon AM, Loveday C, Boucher CA, Ward P, Weller IV, Borleffs JC. Safety, tolerance, and efficacy of atevirdine in asymptomatic human immunodeficiency virus-infected individuals. Antimicrob Agents Chemother. 1996 Nov;40(11):2664-8. PubMed PMID: 8913487; PubMed Central PMCID: PMC163598. 3: Romero DL, Olmsted RA, Poel TJ, Morge RA, Biles C, Keiser BJ, Kopta LA, Friis JM, Hosley JD, Stefanski KJ, Wishka DG, Evans DB, Morris J, Stehle RG, Sharma SK, Yagi Y, Voorman RL, Adams WJ, Tarpley WG, Thomas RC. Targeting delavirdine/atevirdine resistant HIV-1: identification of (alkylamino)piperidine-containing bis(heteroaryl)piperazines as broad spectrum HIV-1 reverse transcriptase inhibitors. J Med Chem. 1996 Sep 13;39(19):3769-89. PubMed PMID: 8809165. 4: Reichman RC, Morse GD, Demeter LM, Resnick L, Bassiakos Y, Fischl M, Para M, Powderly W, Leedom J, Greisberger C, et al. Phase I study of atevirdine, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team. J Infect Dis. 1995 Feb;171(2):297-304. PubMed PMID: 7531207. |
PubChem Compound | 60848 |
Last Modified | Feb 18 2024 |
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